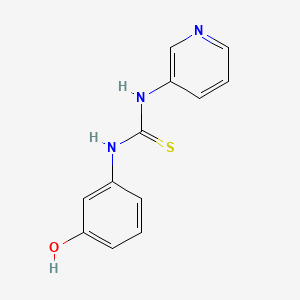

N-(3-羟基苯基)-N'-3-吡啶基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea is a compound that has been synthesized and studied for various properties and applications, although specific information directly related to this compound is limited. However, research on similar thiourea derivatives provides insights into the synthesis methods, molecular structure, chemical reactions, and properties that can be applied to understanding N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea.

Synthesis Analysis

Thiourea derivatives are synthesized through various methods, including the reaction of isothiocyanates with amines or the interaction of thioureas with halogenated compounds. For example, a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and elucidated by techniques like FT-IR, 1H-NMR, and mass spectrophotometry (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized using various spectroscopic and computational methods. For the mentioned compound, computational quantum chemical studies, including IR, UV, and NBO analysis, were performed using DFT with B3LYP exchange-correlation functional in combination with 6–311++G(d, p) basis sets, revealing its syn-anti-configuration around the sulfur atom (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, including docking with DNA, binding energy evaluations, and cytotoxicity assessments. The nitrogen atom of the thiourea binds with the DNA strands, indicating the potential for biological interactions (Mushtaque et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the application of thiourea derivatives. For instance, polyimides derived from similar pyridine-containing compounds showed good solubility in common organic solvents and high thermal stability, indicating the potential for N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea to possess similar properties (Xiaohua Huang et al., 2017).

科学研究应用

分子对接和DNA结合

一项研究重点是硫脲衍生物的合成和表征,考察了它与DNA的相互作用及其细胞毒性。该化合物表现出对DNA的显着结合亲和力,这可能对其在分子生物学和药理学中靶向特定DNA序列或结构的应用产生影响。通过分子对接研究进一步探索了这种相互作用,表明在药物设计中具有潜在的应用,特别是在靶向癌细胞方面 (Mushtaque 等人,2016)。

合成技术

另一项研究重点介绍了一种区域选择性的合成方法,用于创建取代的3-(2-羟基苯基)吡啶,提供一步法,产率良好。该技术可用于有效地生产N-(3-羟基苯基)-N'-3-吡啶基硫脲的衍生物,用于各种研究和工业应用,展示了该化合物作为有机合成中构建模块的多功能性和潜力 (C. Raminelli 等人,2006)。

光伏应用

对有机太阳能电池的复合聚合物/富勒烯薄膜的结构和光学性质的研究提供了对硫脲衍生物在提高光伏器件效率中的应用的见解。这些研究表明,活性层中组分的结晶度和分子取向可以显着影响太阳能电池的性能,表明N-(3-羟基苯基)-N'-3-吡啶基硫脲衍生物在优化能量收集材料中的潜在应用 (T. Erb 等人,2005)。

抗癌研究

另一项对硫脲衍生物的研究考察了它们的细胞毒性和作为抗癌剂的潜力。该研究合成了一个特定的衍生物并评估了它对癌细胞系的影响,揭示了它在某些浓度下的无毒性质及其诱导细胞周期停滞的能力。这表明在开发新型抗癌疗法中具有潜在应用,突出了该化合物在医学研究中的相关性 (Md Mushtaque 等人,2017)。

作用机制

The biological activity of thiourea derivatives can vary widely depending on their structure. Some thioureas are known to inhibit the enzyme urease, while others have been studied for their antiviral or anticancer activities . The exact mechanism of action would depend on the specific biological target.

安全和危害

未来方向

属性

IUPAC Name |

1-(3-hydroxyphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIHIZYNGDSNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)